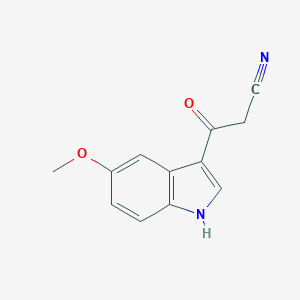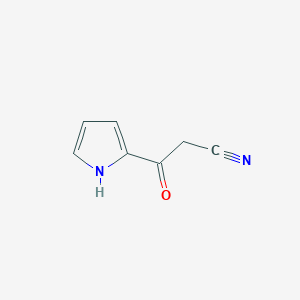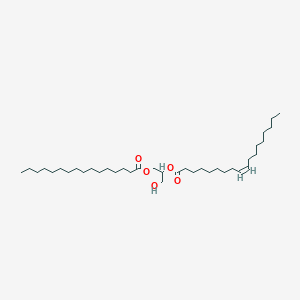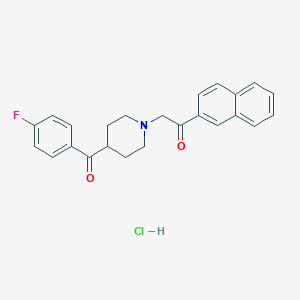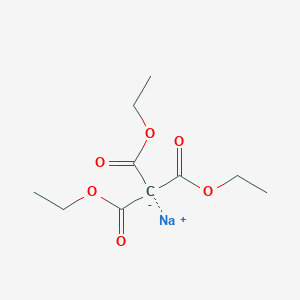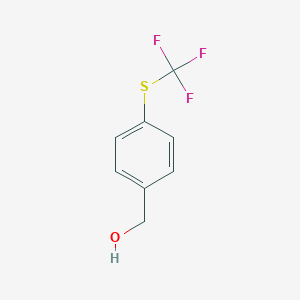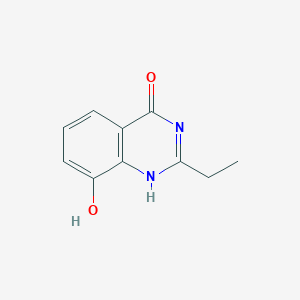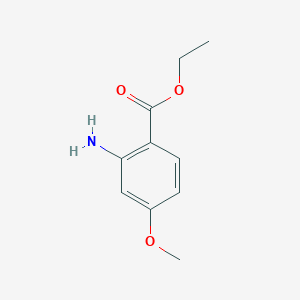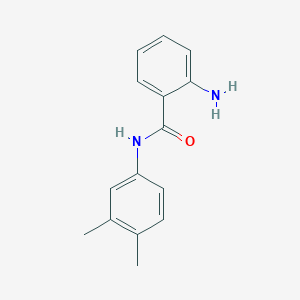
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate
描述
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate typically involves the protection of hydroxyl groups followed by the introduction of the trichloroacetimidate group. One common method starts with D-glucuronic acid methyl ester, which is then benzoylated to protect the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity .
化学反应分析
Types of Reactions
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted under acidic or basic conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroacetimidate group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Acidic or Basic Conditions: For substitution reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Oxidizing or Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields the deprotected glucuronic acid derivative .
科学研究应用
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications related to glycobiology.
Industry: Used in the development of biochemical assays and research tools.
作用机制
The mechanism of action of 2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates and glycoconjugates .
相似化合物的比较
Similar Compounds
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester: Lacks the trichloroacetimidate group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another protected glucuronic acid derivative used in glycosylation reactions.
Uniqueness
2,3,4-Tri-O-benzoyl-alpha-D-glucuronic acid methyl ester, trichloroacetimidate is unique due to its trichloroacetimidate group, which makes it a highly effective glycosyl donor. This feature distinguishes it from other protected glucuronic acid derivatives and enhances its utility in glycobiology research .
属性
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24Cl3NO10/c1-39-27(38)22-20(40-24(35)17-11-5-2-6-12-17)21(41-25(36)18-13-7-3-8-14-18)23(28(43-22)44-29(34)30(31,32)33)42-26(37)19-15-9-4-10-16-19/h2-16,20-23,28,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKVTFPWPZGFX-WLGPCAMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)

